Luteinizing hormone-releasing factor (swine), hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing factor (swine), hydrochloride involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Chain Elongation: Successive amino acids are added using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Luteinizing hormone-releasing factor (swine), hydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Hydrolysis Conditions: Presence of proteolytic enzymes like trypsin and chymotrypsin
Major Products Formed
The major products formed from the hydrolysis of this compound are its constituent amino acids and smaller peptide fragments .
Scientific Research Applications
Luteinizing hormone-releasing factor (swine), hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis.
Biology: Investigated for its role in regulating reproductive hormones and its effects on gonadotropin release.
Medicine: Employed in diagnostic tests to assess pituitary function and in therapeutic applications for treating reproductive disorders.
Industry: Utilized in veterinary medicine to control and synchronize estrus in livestock
Mechanism of Action
Luteinizing hormone-releasing factor (swine), hydrochloride exerts its effects by binding to specific receptors on the surface of gonadotroph cells in the anterior pituitary gland. This binding triggers a signaling cascade involving the activation of G-proteins and the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the release of luteinizing hormone and follicle-stimulating hormone into the bloodstream, which in turn stimulates the gonads to produce sex steroids and gametes .
Comparison with Similar Compounds
Luteinizing hormone-releasing factor (swine), hydrochloride is similar to other gonadotropin-releasing hormones, such as:
Luteinizing hormone-releasing hormone (human): Shares a similar structure and function but is derived from humans.
Thyrotropin-releasing hormone (TRH): Another hypothalamic hormone that regulates the release of thyroid-stimulating hormone (TSH) but has a different amino acid sequence and function.
Somatostatin: Inhibits the release of growth hormone and has a different structure and function compared to luteinizing hormone-releasing factor
This compound is unique in its specific application to swine and its use in veterinary medicine for reproductive management .
Biological Activity
Luteinizing hormone-releasing factor (swine), hydrochloride, is a synthetic decapeptide that plays a pivotal role in regulating reproductive functions in swine. It primarily stimulates the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland. This article provides an in-depth exploration of its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C₅₃H₇₁N₁₄O₁₃S
- Molecular Weight : Approximately 1218.75 g/mol
Luteinizing hormone-releasing factor (swine) interacts with specific receptors in the pituitary gland, particularly the luteinizing hormone-releasing hormone receptor. Upon binding, it initiates a cascade of intracellular signaling pathways that lead to the secretion of LH and FSH. This process is crucial for normal reproductive functions including ovulation in females and spermatogenesis in males.
Biological Activity
The biological activity of this compound, can be summarized as follows:
- Stimulation of Gonadotropins : It effectively stimulates the synthesis and secretion of LH and FSH, which are essential for reproductive processes.
- Reproductive Biotechnology : Its ability to enhance gonadotropin release makes it a valuable tool in reproductive biotechnology and veterinary medicine.
- Structural Variability : Variations in peptide structure can significantly influence receptor binding affinity and biological activity, impacting its effectiveness across different species.
Research Findings
Recent studies have provided insights into the biological activity of luteinizing hormone-releasing factor (swine):
- Gonadotropin Release : Clinical studies demonstrated that porcine LH-RH can stimulate LH release in both swine and humans. The minimum effective dose was found to be 10 mcg, which significantly elevated LH levels in prepubertal children and normal adults .
- Impact of Genetic Modifications : A study involving CRISPR/Cas9 editing revealed that pigs with disrupted KISS1 genes exhibited altered serum concentrations of LH and testosterone, indicating the significance of luteinizing hormone pathways in genetic studies related to reproduction .
- Comparative Studies : Research comparing luteinizing hormone-releasing factor (swine) with other gonadotropin-releasing hormones showed that while they share similarities, the specific application and effectiveness can vary based on structural differences .
Applications
This compound is utilized in various applications:
- Veterinary Medicine : Enhancing reproductive efficiency in swine.
- Fertility Treatments : Potential use in human fertility treatments due to its effectiveness in stimulating gonadotropins.
- Research Tool : Used in studies investigating hormonal pathways and reproductive biology.
Case Study 1: Efficacy in Swine Reproduction
A study conducted on swine using luteinizing hormone-releasing factor (swine) showed significant improvements in reproductive outcomes when administered during specific phases of the estrous cycle. The administration led to increased ovulation rates and improved fertility metrics compared to control groups.
Case Study 2: Genetic Impact on Hormonal Levels
In a genetic study involving KISS1 disruption, pigs demonstrated lower serum levels of LH and testosterone. This finding highlights the intricate relationship between genetic factors and hormonal regulation, emphasizing the importance of luteinizing hormone pathways in reproductive health .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Gonadorelin | C₄₈H₆₃N₉O₁₁ | Synthetic analogue; stimulates gonadotropins. |
Luteinizing Hormone-Releasing Hormone | C₄₈H₆₃N₉O₁₁ | Endogenous peptide; regulates gonadotropins naturally. |
Buserelin | C₄₈H₆₂N₉O₁₂ | Synthetic analogue with prolonged action; used in fertility treatments. |
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWQSQENCASAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H76ClN17O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.